4,7-Dimethoxy-1-indanone
Overview
Description
4,7-Dimethoxy-1-indanone is a chemical compound that has been studied in various contexts, including its synthesis and potential applications in medicinal chemistry. The compound is related to indanone derivatives, which are of interest due to their biological activities and potential therapeutic uses.
Synthesis Analysis
The synthesis of 4,7-dimethoxy-1-indanone and its derivatives has been explored in several studies. One approach involves the dehydration of 4,7-dimethoxy-1-indanol in the presence of p-toluenesulfonic acid, which yields 4,7-dimethoxy-1(H)-indene in quantitative yield . Another method describes the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, a cyclic analog of a known hallucinogen, through the key intermediate trans-2-amino-4,7-dimethoxy-6-methyl-1-indanol. This intermediate can be converted to 4,7-dimethoxy-5-methyl-2-indanone and then to the target compound .
Molecular Structure Analysis
The molecular structure of 4,7-dimethoxy-1-indanone derivatives has been characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy, as well as CHN analysis. These methods confirm the structure of synthesized compounds and are crucial for understanding the chemical properties and potential interactions with biological targets .
Chemical Reactions Analysis
4,7-Dimethoxy-1-indanone derivatives have been utilized in various chemical reactions. For instance, aldol condensation reactions have been employed to create compounds with potential inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant to Alzheimer’s disease treatment . Additionally, the compound has been used as a precursor in the synthesis of pyridinium halide derivatives, which have been tested for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-dimethoxy-1-indanone derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity and its potential as a pharmaceutical agent. For example, the presence of methoxy groups can affect the compound's solubility and its ability to cross biological membranes, which is significant for drug design .
Scientific Research Applications
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Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Application : 4,7-Dimethoxy-1-indanone is used as a reagent for the synthesis of indenopyrazine dicarbonitrile . These compounds are known to inhibit deubiquitinating enzymes .
- Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
- Results : The outcomes of this application aren’t specified in the sources available .
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Preparation of 1-Indanones
- Field : Organic Chemistry
- Application : 4,7-Dimethoxy-1-indanone is used in the synthesis of 1-indanones . These compounds have a broad range of biological activity and are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
- Method : The synthesis of 1-indanones involves more than 100 synthetic methods utilizing various starting materials .
- Results : The synthesized 1-indanones and their derivatives have shown significant biological activity .
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Antiviral and Antibacterial Agents
- Field : Medicinal Chemistry
- Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential as antiviral and antibacterial agents .
- Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
- Results : The outcomes of this application aren’t specified in the sources available .
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Cardiovascular Drugs
- Field : Medicinal Chemistry
- Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential as cardiovascular drugs .
- Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
- Results : The outcomes of this application aren’t specified in the sources available .
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Treatment of Neurodegenerative Diseases
- Field : Medicinal Chemistry
- Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential use in the treatment of neurodegenerative diseases .
- Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
- Results : The outcomes of this application aren’t specified in the sources available .
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Insecticides, Fungicides, and Herbicides
- Field : Agricultural Chemistry
- Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential use as insecticides, fungicides, and herbicides .
- Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
- Results : The outcomes of this application aren’t specified in the sources available .
Safety And Hazards
properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQVFMAKBIPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345641 | |
Record name | 4,7-Dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1-indanone | |
CAS RN |
52428-09-8 | |
Record name | 4,7-Dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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